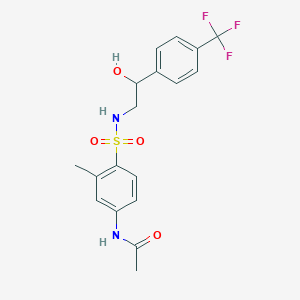

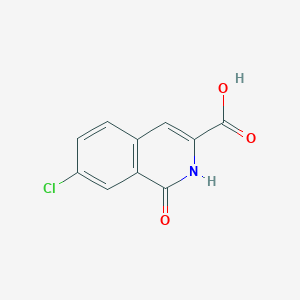

N-(4-(N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates have been synthesized by reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile by conventional and microwave irradiation methods .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For instance, the title compound N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide was characterized by FT-IR, FT-RAMAN, UV, ¹H NMR and ¹³C NMR spectral analysis .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the possibility of intramolecular cyclization of compounds for the synthesis of trifluoromethylated quinolone derivatives has been investigated .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts of the molecule are calculated by Gauge Independent Atomic Orbital (GIAO) method .科学的研究の応用

Chemoselective Synthesis and Catalysis

One significant application involves the chemoselective acetylation of aminophenols to produce intermediates for antimalarial drugs, employing catalysts like Novozym 435. This process emphasizes the utility of the compound in synthesizing medically relevant molecules through selective acetylation, highlighting its role in the development of antimalarial therapies (Magadum & Yadav, 2018).

Molecular Docking and Biological Interactions

Research also explores the electronic and biological interactions of related acetamide derivatives in various solvents, employing computational methods like molecular docking to predict potential antifungal and anticancer activities. This application underscores the compound's relevance in drug discovery, particularly in identifying new therapies for cancer and fungal infections (Bharathy et al., 2021).

Coordination Chemistry for Antioxidant Activity

In coordination chemistry, derivatives of pyrazole-acetamide have been synthesized and characterized for their antioxidant activity, demonstrating the compound's potential in developing antioxidant therapies. Such studies contribute to understanding how molecular modifications can enhance biological activities, offering insights into designing molecules with improved therapeutic effects (Chkirate et al., 2019).

Antimicrobial Activity and Drug Synthesis

Another application involves synthesizing novel vitamin E-containing sulfa drug derivatives to study their antibacterial activity, showcasing the compound's utility in creating new antimicrobial agents. This research direction highlights the intersection of synthetic chemistry and microbiology, aiming to address the rising challenge of antibiotic resistance (Abdel‐Hafez et al., 2018).

Environmental and Green Chemistry

Finally, the compound's derivatives have been examined for their roles in environmental chemistry, particularly in creating sulfonated nanofiltration membranes for dye treatment. This application emphasizes the importance of chemical research in developing sustainable technologies for water purification and treatment, contributing to environmental conservation efforts (Liu et al., 2012).

特性

IUPAC Name |

N-[4-[[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]sulfamoyl]-3-methylphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N2O4S/c1-11-9-15(23-12(2)24)7-8-17(11)28(26,27)22-10-16(25)13-3-5-14(6-4-13)18(19,20)21/h3-9,16,22,25H,10H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYYBPRKEKNCMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2678902.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2678904.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride](/img/structure/B2678909.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)isoxazole-5-carboxamide](/img/structure/B2678910.png)

![N-{3-oxo-2-[3-(trifluoromethyl)benzoyl]-2,3-dihydro-1,2,4-thiadiazol-5-yl}benzenecarboxamide](/img/structure/B2678911.png)

![3-(4-Bromophenyl)-5-[3-(3-chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole](/img/structure/B2678915.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2678918.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-thiophen-3-ylbenzamide](/img/structure/B2678923.png)